Cas no 1539882-35-3 (2,5-Dimethyl-3-nitrobenzoyl chloride)

2,5-Dimethyl-3-nitrobenzoyl chloride 化学的及び物理的性質
名前と識別子
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- 2,5-Dimethyl-3-nitrobenzoyl chloride
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- インチ: 1S/C9H8ClNO3/c1-5-3-7(9(10)12)6(2)8(4-5)11(13)14/h3-4H,1-2H3
- InChIKey: IOBFPNYRBSKTTA-UHFFFAOYSA-N
- ほほえんだ: ClC(C1=CC(C)=CC(=C1C)[N+](=O)[O-])=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 251
- トポロジー分子極性表面積: 62.9
- 疎水性パラメータ計算基準値(XlogP): 3
2,5-Dimethyl-3-nitrobenzoyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010009521-250mg |
2,5-Dimethyl-3-nitrobenzoyl chloride |
1539882-35-3 | 97% | 250mg |
494.40 USD | 2021-07-06 | |
Alichem | A010009521-1g |
2,5-Dimethyl-3-nitrobenzoyl chloride |
1539882-35-3 | 97% | 1g |
1,490.00 USD | 2021-07-06 | |
Alichem | A010009521-500mg |
2,5-Dimethyl-3-nitrobenzoyl chloride |
1539882-35-3 | 97% | 500mg |
798.70 USD | 2021-07-06 |
2,5-Dimethyl-3-nitrobenzoyl chloride 関連文献
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1. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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4. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
2,5-Dimethyl-3-nitrobenzoyl chlorideに関する追加情報
Professional Introduction to 2,5-Dimethyl-3-nitrobenzoyl Chloride (CAS No. 1539882-35-3)
2,5-Dimethyl-3-nitrobenzoyl chloride is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, identified by its CAS number CAS No. 1539882-35-3, is a derivative of nitrobenzene and features a chlorinated acyl group, making it a valuable intermediate in the synthesis of various pharmacologically active molecules. The unique structural properties of this compound contribute to its utility in the development of novel therapeutic agents.
The< strong>2,5-Dimethyl-3-nitrobenzoyl chloride molecule consists of a benzene ring substituted with two methyl groups at the 2- and 5-positions, and a nitro group at the 3-position. The presence of the chloroacetyl moiety enhances its reactivity, allowing for further functionalization through nucleophilic acyl substitution reactions. This reactivity makes it particularly useful in the synthesis of amides, esters, and other derivatives that are essential in medicinal chemistry.
In recent years, there has been a growing interest in exploring the applications of< strong>2,5-Dimethyl-3-nitrobenzoyl chloride in the development of new drugs. One notable area of research involves its use as a building block for designing inhibitors targeting specific biological pathways. For instance, studies have shown that derivatives of this compound can interact with enzymes involved in inflammatory responses, potentially leading to the development of novel anti-inflammatory agents.
The< strong>CAS No. 1539882-35-3 identifier ensures that researchers can accurately reference and procure this compound for their experiments. The precise chemical structure of< strong>2,5-Dimethyl-3-nitrobenzoyl chloride allows for high-resolution characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), which are crucial for confirming its identity and purity.
Recent advancements in synthetic methodologies have further enhanced the accessibility and utility of< strong>2,5-Dimethyl-3-nitrobenzoyl chloride. Researchers have developed efficient synthetic routes that minimize byproduct formation and improve yield, making it more feasible for large-scale applications. These improvements have opened up new possibilities for incorporating this compound into drug discovery programs.
The< strong>nitro group in the structure of< strong>2,5-Dimethyl-3-nitrobenzoyl chloride is particularly significant as it can be reduced to an amine group under appropriate conditions. This transformation allows for the introduction of diverse functional groups, enabling the synthesis of complex molecules with tailored biological activities. Such flexibility is highly valued in medicinal chemistry, where the ability to modify molecular structures is key to optimizing drug efficacy and safety.
In addition to its role in drug development, there are emerging applications of< strong>2,5-Dimethyl-3-nitrobenzoyl chloride in materials science. For example, researchers have explored its use in the synthesis of advanced polymers and coatings that exhibit unique chemical properties. These materials could find applications in industries requiring high-performance coatings or specialty polymers.
The< strong>CAS No. 1539882-35-3 classification ensures that this compound is properly documented and managed within regulatory frameworks governing chemical substances. This level of documentation is essential for ensuring compliance with safety and environmental regulations while facilitating international trade and collaboration among researchers worldwide.
The continued exploration of< strong>2,5-Dimethyl-3-nitrobenzoyl chloride underscores its importance as a versatile intermediate in chemical synthesis. As research progresses, new applications and methodologies are likely to emerge, further solidifying its role in both academic and industrial settings.
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